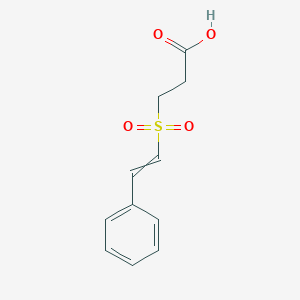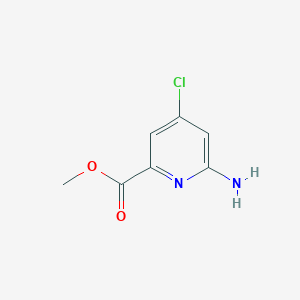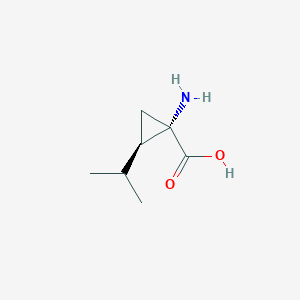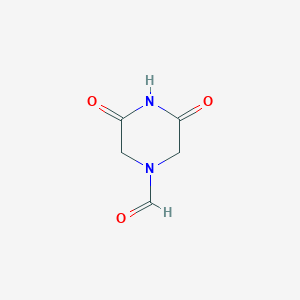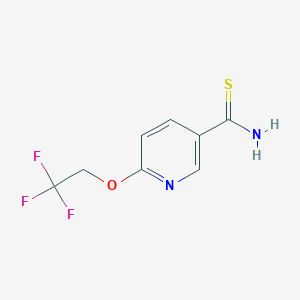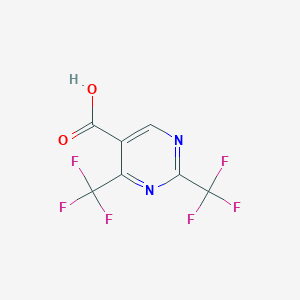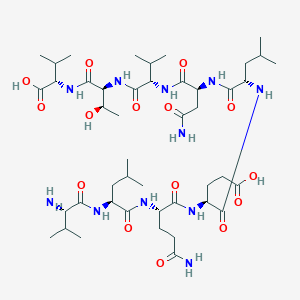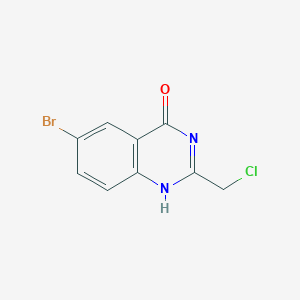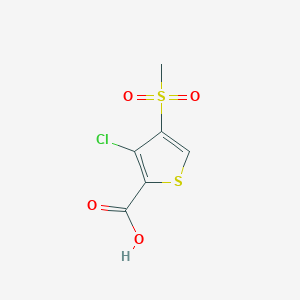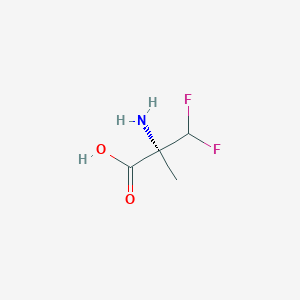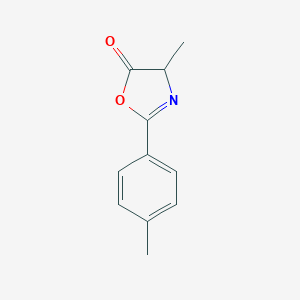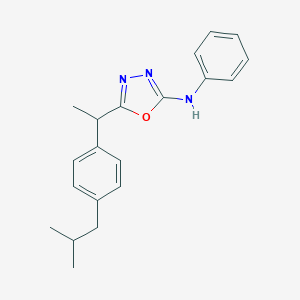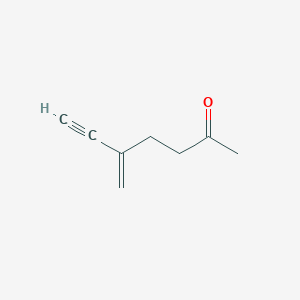
5-Methylidenehept-6-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-5-hexen-2-one is an organic compound characterized by the presence of both an alkyne and an alkene functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-5-hexen-2-one can be achieved through various methods. One common approach involves the reaction of 5-hexen-2-one with acetylene in the presence of a suitable catalyst. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-Ethynyl-5-hexen-2-one may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of catalyst and reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-5-hexen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alkene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Halogenated compounds and organometallic derivatives.
Scientific Research Applications
5-Ethynyl-5-hexen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Ethynyl-5-hexen-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and alkene groups, which can undergo addition reactions with nucleophiles and electrophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
5-Hexen-2-one: Similar structure but lacks the ethynyl group.
5-Methyl-5-hexen-2-one: Contains a methyl group instead of an ethynyl group.
1-Hexen-5-one: Similar structure but with different positioning of the functional groups.
Uniqueness
5-Ethynyl-5-hexen-2-one is unique due to the presence of both an alkyne and an alkene group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
176541-67-6 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
5-methylidenehept-6-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-4-7(2)5-6-8(3)9/h1H,2,5-6H2,3H3 |
InChI Key |
MCQSOSZHPCLBFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=C)C#C |
Canonical SMILES |
CC(=O)CCC(=C)C#C |
Synonyms |
6-Heptyn-2-one, 5-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
